molecular formula C17H22N2O2 B4697437 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol

2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol

Cat. No. B4697437
M. Wt: 286.37 g/mol
InChI Key: JXSBGQJYYOGCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol, also known as TMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoline derivative that possesses a unique chemical structure, which makes it a promising candidate for further exploration.

Mechanism of Action

The mechanism of action of 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the immune response.
Biochemical and Physiological Effects:
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to induce apoptosis (programmed cell death) in cancer cells, while at high concentrations, it can cause cytotoxicity and cell death. 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol also has some limitations, including its potential toxicity and limited availability. Therefore, it is important to use appropriate safety measures and to obtain 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol from reliable sources.

Future Directions

There are several future directions for the research on 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. In drug discovery, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol could be further explored for its anti-cancer and anti-inflammatory properties, as well as its potential as a fluorescent probe for protein-ligand interactions. In materials science, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol could be investigated for its potential applications in OLEDs and other electronic devices. Finally, the mechanism of action of 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol could be further elucidated to better understand its biochemical and physiological effects.

Scientific Research Applications

2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In biochemistry, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been used as a fluorescent probe to study protein-ligand interactions. In materials science, 2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol has been explored for its potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.

properties

IUPAC Name

2,5,7-trimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-8-12(2)16-15(9-11)18-13(3)14(17(16)20)10-19-4-6-21-7-5-19/h8-9H,4-7,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSBGQJYYOGCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCOCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol
Reactant of Route 2
Reactant of Route 2
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol
Reactant of Route 4
Reactant of Route 4
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol
Reactant of Route 5
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol
Reactant of Route 6
Reactant of Route 6
2,5,7-trimethyl-3-(4-morpholinylmethyl)-4-quinolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.